Cas no 68771-39-1 (4(1H)-Quinolinone,1-methyl-6-nitro-)
4(1H)-Quinolinone,1-methyl-6-nitro- Chemical and Physical Properties
Names and Identifiers
-
- 4(1H)-Quinolinone,1-methyl-6-nitro-
- 1-Methyl-6-nitro-1H-chinolin-4-on
- 1-methyl-6-nitro-1H-quinolin-4-one
- 1-methyl-6-nitro-4(1H)-quinolinone
- AC1L7K66
- cid_311899
- NSC218438
- NSC220280
- SureCN2990303
- F13275
- NSC-218438
- BDBM96293
- MLS003115133
- 1-methyl-6-nitro-quinolin-4-one
- CHEMBL2135968
- SMR001830716
- 68771-39-1
- BS-32697
- SB70370
- 1-methyl-6-nitro-4-quinolone
- NSC-220280
- MFCD27927396
- SCHEMBL2990303
- 1-Methyl-6-nitroquinolin-4(1H)-one
- DTXSID30309891
- 1-methyl-6-nitroquinolin-4-one
- 1-methyl-6-nitro-4-quinolinone
- CS-0210486
-
- MDL: MFCD27927396
- Inchi: 1S/C10H8N2O3/c1-11-5-4-10(13)8-6-7(12(14)15)2-3-9(8)11/h2-6H,1H3
- InChI Key: RTYZYMGYCRYVGF-UHFFFAOYSA-N
- SMILES: O=C1C=CN(C)C2C=CC(=CC=21)[N+](=O)[O-]
Computed Properties
- Exact Mass: 204.05354
- Monoisotopic Mass: 204.053
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 0
- Complexity: 321
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 66.1Ų
Experimental Properties
- Density: 1.37
- Boiling Point: 369.4°Cat760mmHg
- Flash Point: 177.2°C
- Refractive Index: 1.629
- PSA: 63.45
- LogP: 1.96990
4(1H)-Quinolinone,1-methyl-6-nitro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189007787-1g |
1-Methyl-6-nitroquinolin-4(1H)-one |
68771-39-1 | 95% | 1g |
$867.00 | 2023-09-01 | |
| Chemenu | CM223343-1g |
1-Methyl-6-nitroquinolin-4(1H)-one |
68771-39-1 | 95% | 1g |
$795 | 2021-08-04 | |
| Chemenu | CM223343-1g |
1-Methyl-6-nitroquinolin-4(1H)-one |
68771-39-1 | 95%+ | 1g |
$1061 | 2023-01-02 | |
| abcr | AB462979-250 mg |
1-Methyl-6-nitro-4-quinolone; . |
68771-39-1 | 250mg |
€574.00 | 2023-04-21 | ||
| abcr | AB462979-1 g |
1-Methyl-6-nitro-4-quinolone; . |
68771-39-1 | 1g |
€1,339.00 | 2023-04-21 | ||
| abcr | AB462979-250mg |
1-Methyl-6-nitro-4-quinolone; . |
68771-39-1 | 250mg |
€574.00 | 2025-04-17 | ||
| abcr | AB462979-1g |
1-Methyl-6-nitro-4-quinolone; . |
68771-39-1 | 1g |
€1339.00 | 2025-04-17 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1281156-250mg |
1-Methyl-6-nitroquinolin-4(1H)-one |
68771-39-1 | 98% | 250mg |
¥3492.00 | 2024-05-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1281156-1g |
1-Methyl-6-nitroquinolin-4(1H)-one |
68771-39-1 | 98% | 1g |
¥8740.00 | 2024-05-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1281156-5g |
1-Methyl-6-nitroquinolin-4(1H)-one |
68771-39-1 | 98% | 5g |
¥28800.00 | 2024-05-03 |
4(1H)-Quinolinone,1-methyl-6-nitro- Suppliers
4(1H)-Quinolinone,1-methyl-6-nitro- Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
Additional information on 4(1H)-Quinolinone,1-methyl-6-nitro-
4(1H)-Quinolinone, 1-Methyl-6-Nitro (CAS No. 68771-39-1): An Overview of Its Structure, Properties, and Applications in Medicinal Chemistry
4(1H)-Quinolinone, 1-methyl-6-nitro (CAS No. 68771-39-1) is a versatile compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the quinolinone family, a class of heterocyclic compounds known for their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities.
The molecular structure of 1-methyl-6-nitro-4(1H)-quinolinone consists of a quinolinone core with a methyl group at the 1-position and a nitro group at the 6-position. The quinolinone scaffold is characterized by a fused benzene and pyridine ring system, which provides a rigid and planar structure that can interact with various biological targets. The presence of the nitro group adds an additional layer of complexity and reactivity, making this compound particularly interesting for drug design and development.
Recent studies have highlighted the potential of 1-methyl-6-nitro-4(1H)-quinolinone in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent antimicrobial activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The nitro group is believed to play a crucial role in this activity by generating reactive oxygen species (ROS) that can disrupt bacterial cell membranes.
In addition to its antimicrobial properties, 1-methyl-6-nitro-4(1H)-quinolinone has also been investigated for its antiviral potential. A study published in the Antiviral Research journal demonstrated that this compound can inhibit the replication of several RNA viruses, including influenza and coronaviruses. The mechanism of action is thought to involve the interference with viral RNA synthesis and protein expression, which are critical steps in the viral life cycle.
The anticancer properties of 1-methyl-6-nitro-4(1H)-quinolinone have also been explored in preclinical studies. Research conducted at the National Cancer Institute found that this compound can induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The ability to trigger programmed cell death makes it a promising candidate for cancer therapy, particularly when used in combination with other chemotherapeutic agents.
Beyond its direct biological activities, 1-methyl-6-nitro-4(1H)-quinolinone serves as an important building block in the synthesis of more complex molecules. Its reactivity and structural flexibility allow chemists to introduce various functional groups and modifications, leading to the development of novel derivatives with enhanced pharmacological profiles. For example, researchers at the University of California have synthesized a series of analogs by substituting different groups at the 2-position of the quinolinone ring, resulting in compounds with improved solubility and bioavailability.
The synthetic accessibility of 1-methyl-6-nitro-4(1H)-quinolinone further enhances its value as a research tool and potential drug candidate. Several efficient synthetic routes have been developed to produce this compound on both small and large scales. One such method involves the condensation of 2-chloroacetamide with 5-nitrosalicylaldehyde followed by cyclization under acidic conditions. This approach yields high purity products with good yields, making it suitable for both academic research and industrial applications.
In conclusion, 4(1H)-Quinolinone, 1-methyl-6-nitro (CAS No. 68771-39-1) is a multifaceted compound with significant potential in medicinal chemistry. Its unique structural features and diverse biological activities make it an attractive target for further investigation and development. As research continues to uncover new applications and mechanisms of action, this compound is likely to play an increasingly important role in advancing our understanding and treatment of various diseases.
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